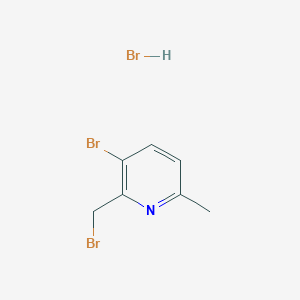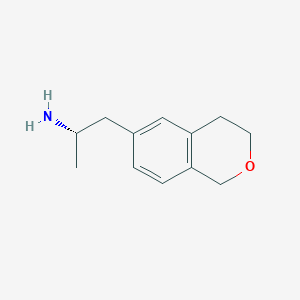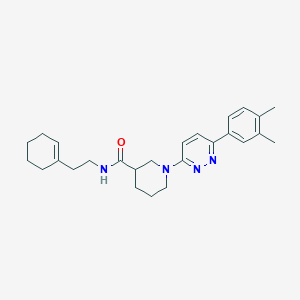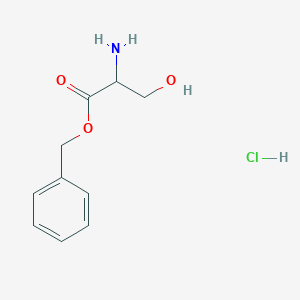![molecular formula C27H26N2O3S B2479308 Ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate CAS No. 391228-38-9](/img/structure/B2479308.png)
Ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of cyanoacetamides . Cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular formula of this compound is C27H26N2O3S . It contains a cyano group (-CN), a sulfanyl group (-SH), and an ethyl acetate group (CH3COOCH2CH3), attached to a tetrahydroquinoline core .Chemical Reactions Analysis
Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Synthesis of Tetrahydroquinoline Derivatives : A study by Dyachenko et al. (2015) discusses the synthesis of substituted tetrahydroquinoline derivatives, including compounds similar to Ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate, through a condensation process. This research is fundamental in understanding the chemical synthesis pathways of such compounds (Dyachenko et al., 2015).
Crystal Structure Analysis : Baba et al. (2019) performed a study on the crystal structure of a compound closely related to this compound. Their work provides insights into the molecular arrangement and interactions within such chemical structures (Baba et al., 2019).
Synthesis of Related Quinoline Derivatives : Research by Sakurai and Midorikawa (1967) on the cyclization of ethyl cyanoacetate with various ketones to form pyridone, pyridine, and quinoline derivatives, including structures similar to the chemical , highlights the broader chemical reactions and pathways relevant to the synthesis of tetrahydroquinoline compounds (Sakurai & Midorikawa, 1967).
Biological Activities and Pharmaceutical Potential
Antibiotic Properties : Asolkar et al. (2004) identified a tetrahydroquinoline derivative from Janibacter limosus with significant biological activity against bacteria and fungi. This suggests that compounds structurally similar to this compound might also possess antimicrobial properties (Asolkar et al., 2004).
Anticancer Potential : A study by Riadi et al. (2021) on the synthesis and biological evaluation of a quinazolinone-based derivative showed potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, suggesting potential anti-cancer applications for similar compounds (Riadi et al., 2021).
Antimicrobial Applications : Research by Desai et al. (2007) on the synthesis of new quinazolines, including structures similar to the compound , demonstrated antimicrobial properties, indicating the potential of these compounds in the development of new antimicrobial agents (Desai et al., 2007).
Antioxidant Properties : Sayed et al. (2022) synthesized new 5,6,7,8-tetrahydroisoquinolines with nitrophenyl groups, showing moderate to strong anticancer activity and high antioxidant properties. This underscores the relevance of similar compounds in therapeutic applications (Sayed et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S/c1-2-31-25(30)18-33-27-23(16-28)26(22-10-6-7-11-24(22)29-27)20-12-14-21(15-13-20)32-17-19-8-4-3-5-9-19/h3-5,8-9,12-15H,2,6-7,10-11,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEAVRNJYHNKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2479226.png)

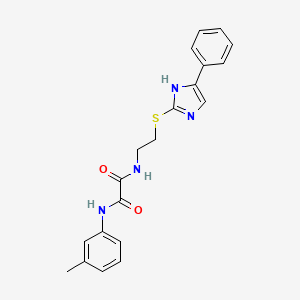

![3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479235.png)

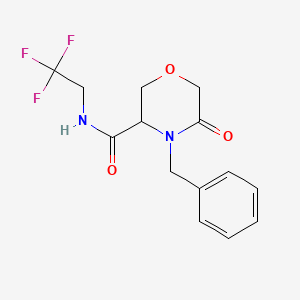
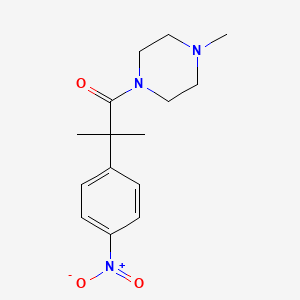
![2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2479240.png)
![[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2479241.png)
